molecular formula C26H29N5 B2841225 5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 896076-05-4

5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2841225
CAS RN: 896076-05-4
M. Wt: 411.553
InChI Key: HXTRCZNWSDBINR-UHFFFAOYSA-N
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Description

The compound “5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring. This core is substituted with a tert-butyl group, a phenyl group, and a phenylpiperazine group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrimidine core is aromatic, which could contribute to the compound’s stability and reactivity . The phenylpiperazine group could potentially form intramolecular hydrogen bonds, affecting the compound’s conformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings could increase the compound’s hydrophobicity. The compound could also exhibit strong absorption in the UV-visible region due to the presence of the conjugated system .

Scientific Research Applications

Synthesis and Characterization

Research on pyrazolo[1,5-a]pyrimidines, such as 5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, primarily focuses on their synthesis and characterization. These compounds are prepared through various organic reactions and characterized using techniques like NMR, IR, and X-ray diffraction. For instance, one study highlights the preparation and characterization of pyrazolo[1,5-a]pyrimidines, noting their potential as building blocks in organic synthesis due to their unique structural features (A. Maquestiau, H. Taghret, J. V. Eynde, 2010).

Antiproliferative and Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidines have been evaluated for their antiproliferative and antimicrobial activities. Research demonstrates that certain derivatives exhibit potent activity against cancer cell lines by interfering with phosphorylation pathways or inducing apoptosis. For example, derivatives have shown significant activity against A431 and 8701-BC cells, acting as proapoptotic agents through inhibition of c-Src phosphorylation (F. Carraro et al., 2006). Another study reports on the antimicrobial potential of novel pyrazolo[1,5-a]pyrimidines, indicating their effectiveness as RNA polymerase inhibitors, which could serve as a basis for developing new antimicrobial agents (Amira E. M. Abdallah, G. Elgemeie, 2022).

Structural Analysis and Material Science Applications

Structural analysis of pyrazolo[1,5-a]pyrimidine derivatives provides insight into their potential applications in material science. The study of hydrogen-bonded structures, for example, can inform the design of novel materials with specific properties. One investigation into the hydrogen-bonded structures of 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine showcases the intricate network of interactions that could influence the material's characteristics (J. Portilla et al., 2006).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if the compound is intended to be a drug, it could potentially interact with biological targets through the phenylpiperazine group .

Future Directions

The future directions for this compound would depend on its intended use. If it’s intended to be a drug, future research could focus on optimizing its structure to improve its efficacy and reduce side effects. If it’s intended to be used in materials science, future research could focus on understanding and optimizing its physical and chemical properties .

properties

IUPAC Name

5-tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5/c1-26(2,3)23-18-24(30-16-14-29(15-17-30)21-12-8-5-9-13-21)31-25(28-23)22(19-27-31)20-10-6-4-7-11-20/h4-13,18-19H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTRCZNWSDBINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

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